4-Methylanisole

Catalog No.
S595169
CAS No.
104-93-8
M.F
C8H10O
M. Wt
122.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylanisole

CAS Number

104-93-8

Product Name

4-Methylanisole

IUPAC Name

1-methoxy-4-methylbenzene

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

InChI

InChI=1S/C8H10O/c1-7-3-5-8(9-2)6-4-7/h3-6H,1-2H3

InChI Key

CHLICZRVGGXEOD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OC

Solubility

INSOL IN WATER; SOL IN ETHER, ETHANOL, AND CHLOROFORM.
1:3 IN 80% ALCOHOL, 1:7 IN 70% ALCOHOL
Insoluble in water, soluble in oils
soluble (in ethanol)

Synonyms

1-Methoxy-4-methylbenzene; 1-Methyl-4-methoxybenzene; 4-Cresol Methyl Ether; 4-Methoxytoluene; 4-Methyl-1-methoxybenzene; 4-Methylanisole; Methyl p-Methylphenyl Ether; Methyl p-Tolyl Ether; NSC 6254; O-Methyl-p-cresol; p-Cresol Methyl Ether; p-Cresyl

Canonical SMILES

CC1=CC=C(C=C1)OC

4-Methylanisole, also known as 1-methoxy-4-methylbenzene, is an organic compound with the molecular formula C8H10OC_8H_{10}O and a molecular weight of 122.17 g/mol. It is characterized by a methoxy group (-OCH₃) attached to the para position of a methyl-substituted benzene ring. This compound appears as a clear, colorless to light yellow liquid and has a boiling point of approximately 175.5 °C and a melting point of -32 °C . Its structure can be represented by the SMILES notation: COC1=CC=C(C)C=C1 .

Biological Studies:

  • Metabolism research: 1-Methoxy-4-methylbenzene is a metabolite of several other compounds, including thymol and estradiol. Studying its presence in biological samples can provide insights into the metabolism of these parent compounds .
  • Biomarker discovery: Researchers are exploring the potential of 1-methoxy-4-methylbenzene as a biomarker for certain diseases or conditions. However, this research is still in its early stages .

Chemical Research:

  • Organic synthesis: 1-Methoxy-4-methylbenzene is a valuable starting material for the synthesis of various other organic compounds due to its readily available reactive groups .
  • Solvent properties: 1-Methoxy-4-methylbenzene can be used as a solvent in various research applications due to its nonpolar nature and ability to dissolve a wide range of other organic compounds .

Material Science:

  • Polymer development: 1-Methoxy-4-methylbenzene has been investigated for its potential use in the development of polymers with specific properties, such as improved thermal stability or conductivity .
  • Liquid crystal applications: 1-Methoxy-4-methylbenzene is being studied for its potential use in liquid crystal displays due to its ability to align in specific orientations under an electric field .
, particularly oxidation. For instance, it can be oxidized to produce p-anisaldehyde using catalysts such as vanadium pentoxide on alumina-titania support . The oxidation reaction can achieve significant conversion rates; one study reported an 81% conversion at 200 rpm and 25 °C with around 75% selectivity for the desired product .

Additionally, it can react with strong oxidizing agents under specific conditions, leading to the formation of various derivatives. The compound's reactivity is influenced by its functional groups, making it suitable for further transformations in organic synthesis.

Several methods exist for synthesizing 4-methylanisole:

  • Methylation of Phenol: This method involves the methylation of phenol with methyl iodide in the presence of a base.
  • Friedel-Crafts Alkylation: The compound can also be synthesized via Friedel-Crafts alkylation by reacting anisole with an alkyl halide (e.g., methyl chloride) in the presence of a Lewis acid catalyst.
  • Direct Methylation: Another approach includes direct methylation of p-cresol using dimethyl sulfate or other methylating agents under controlled conditions.

These methods vary in efficiency and yield, with considerations for safety and environmental impact during synthesis.

4-Methylanisole finds applications across various fields:

  • Flavoring Agent: It is used in the food industry as a flavoring agent due to its pleasant aroma.
  • Fragrance Industry: The compound is utilized in perfumes and cosmetics for its aromatic properties.
  • Chemical Intermediate: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

These applications leverage its unique chemical structure and properties, making it valuable in industrial processes.

Research on interaction studies involving 4-methylanisole primarily focuses on its reactivity with other compounds during oxidation processes. For example, studies have investigated its behavior when subjected to electrochemical oxidation, revealing insights into reaction kinetics and product formation . Such studies are crucial for understanding how this compound can be effectively used in synthetic pathways or industrial applications.

Several compounds are structurally similar to 4-methylanisole. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
p-CresolC7H8OHydroxy group instead of methoxy; used as disinfectant.
AnisoleC7H8OLacks methyl substitution at the para position; used as solvent.
o-MethylanisoleC8H10OMethyl group at ortho position; different physical properties.
3-MethylanisoleC8H10OMethyl group at meta position; distinct reactivity patterns.

4-Methylanisole's unique para-substitution allows for specific chemical reactivity that differs from these similar compounds, making it particularly useful in synthetic organic chemistry.

Physical Description

Liquid
Colourless liquid, Pungent sharp sweet aroma

Color/Form

COLORLESS LIQUID

XLogP3

2.7

Boiling Point

175.5 °C
175.5 °C AT 760 MM HG

Density

0.969 AT 25 °C/25 °C
0.996-1.004

LogP

2.66 (LogP)
2.66
log Kow = 2.66

Odor

STRONG FLORAL ODOR
PUNGENT ODOR SUGGESTIVE OF YLANG-YLANG
SHARP, FRUITY SWEET ODOR

Melting Point

-32.0 °C
-32 °C
-32°C

UNII

10FAI0OR9W

GHS Hazard Statements

Aggregated GHS information provided by 1823 companies from 25 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (87.05%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (99.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.78%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.57%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (85.3%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H412 (96.43%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

3494-45-9
104-93-8

Wikipedia

P-methyl anisole

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

BY METHYLATION OF P-CRESOL.
REACTION OF P-CRESOL WITH METHYL SULFATE IN THE PRESENCE OF SODIUM HYDROXIDE (WILLIAMSON SYNTHESIS)

General Manufacturing Information

Benzene, 1-methoxy-4-methyl-: ACTIVE
APPLICATIONS: FLAVOR USEFUL IN BLACK WALNUT, MAPLE, BERRY.
IN PUBLIC USE SINCE 1920S. USE IN FRAGRANCES IN USA AMOUNTS TO LESS THAN 10000 LB/YR. CONCN IN FINAL PRODUCT (%): SOAP (0.03 USUAL, 0.15 MAX), DETERGENT (0.003 USUAL, 0.015 MAX), CREAMS, LOTIONS (0.01 USUAL, 0.05 MAX), PERFUME (0.2 USUAL, 0.2 MAX).
REPORTED USED IN NON-ALCOHOLIC BEVERAGES 2.7 PPM; ICE CREAMS, ICES, ETC 2.7 PPM; CANDY 4.8 PPM; BAKED GOODS 7.6 PPM; GELATINS & PUDDINGS 0.50-4.0 PPM; CONDIMENTS 2.0 PPM; SYRUPS 8.0 PPM.
...GRANTED GRAS STATUS BY FEMA (1965)... THE COUNCIL OF EUROPE (1970) INCLUDED .../IT/ IN LIST OF ADMISSIBLE ARTIFICIAL FLAVORING SUBSTANCES AT LEVEL OF 5 PPM.

Dates

Modify: 2023-08-15

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